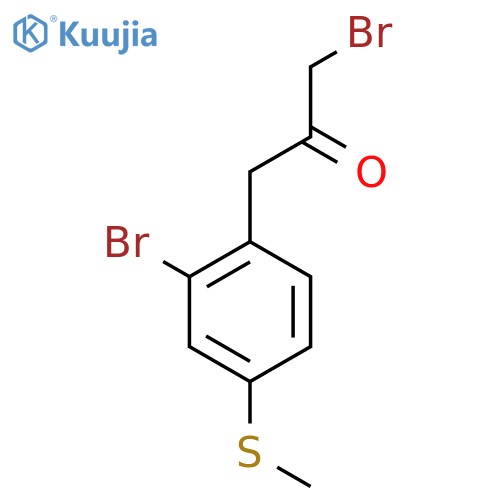Cas no 1806407-62-4 (1-Bromo-3-(2-bromo-4-(methylthio)phenyl)propan-2-one)

1806407-62-4 structure
商品名:1-Bromo-3-(2-bromo-4-(methylthio)phenyl)propan-2-one
CAS番号:1806407-62-4
MF:C10H10Br2OS
メガワット:338.05880022049
CID:4972086
1-Bromo-3-(2-bromo-4-(methylthio)phenyl)propan-2-one 化学的及び物理的性質
名前と識別子
-
- 1-Bromo-3-(2-bromo-4-(methylthio)phenyl)propan-2-one
-
- インチ: 1S/C10H10Br2OS/c1-14-9-3-2-7(10(12)5-9)4-8(13)6-11/h2-3,5H,4,6H2,1H3
- InChIKey: AWBHHJIVPYVXCU-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C=CC=1CC(CBr)=O)SC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 199
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 42.4
1-Bromo-3-(2-bromo-4-(methylthio)phenyl)propan-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013023504-500mg |
1-Bromo-3-(2-bromo-4-(methylthio)phenyl)propan-2-one |
1806407-62-4 | 97% | 500mg |
782.40 USD | 2021-06-24 | |
| Alichem | A013023504-1g |
1-Bromo-3-(2-bromo-4-(methylthio)phenyl)propan-2-one |
1806407-62-4 | 97% | 1g |
1,534.70 USD | 2021-06-24 | |
| Alichem | A013023504-250mg |
1-Bromo-3-(2-bromo-4-(methylthio)phenyl)propan-2-one |
1806407-62-4 | 97% | 250mg |
480.00 USD | 2021-06-24 |
1-Bromo-3-(2-bromo-4-(methylthio)phenyl)propan-2-one 関連文献
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
-
Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
1806407-62-4 (1-Bromo-3-(2-bromo-4-(methylthio)phenyl)propan-2-one) 関連製品
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
